
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
- Compounds with structures similar to 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde have demonstrated significant antimicrobial and antioxidant activities. A study reported the synthesis of new 1,2,3-triazolyl pyrazole derivatives, exhibiting broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Chemical Synthesis and Structural Analysis
- The chemical synthesis and structure of related pyrazole carbaldehyde compounds have been a focus of research. For instance, a study detailed the synthesis of novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, confirming their structures through various analytical methods (Hu et al., 2010).
- Another research emphasized the synthesis and crystal structure analysis of a pyrazole derivative, revealing insights into the molecular arrangement and interactions within the crystal structure (Xu & Shi, 2011).
Biological and Pharmaceutical Applications
- Pyrazole derivatives, similar to this compound, have been synthesized for potential biological applications. A study synthesized quinolinyl chalcones containing a pyrazole group, exhibiting promising antimicrobial properties (Prasath et al., 2015).
- Another significant application is in the creation of Schiff bases of chitosan with heteroaryl pyrazole derivatives, demonstrating notable antimicrobial activity and no cytotoxic activity (Hamed et al., 2020).
Green Chemistry and Sustainable Synthesis Methods
- Research has also focused on eco-friendly synthesis methods for multifluorinated pyrazolone derivatives, highlighting the importance of sustainable practices in chemical synthesis (Gadakh et al., 2010).
Development of New Materials
- The development of new materials using pyrazole derivatives includes studies on fluorescent dyes and light-emitting diodes. A study explored the synthesis of highly fluorescent dyes containing pyrazolylpyrene chromophores, potentially useful for sensing applications (Wrona-Piotrowicz et al., 2022).
Propriétés
IUPAC Name |
2-(2,2-difluorocyclopropyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-7(9)3-6(7)11-5(4-12)1-2-10-11/h1-2,4,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNXHLZUSAGGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C(=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2783354.png)
![Methyl 2-[(4-fluorophenyl)amino]acetate](/img/structure/B2783356.png)
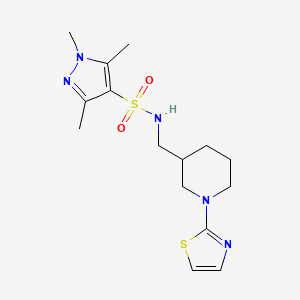
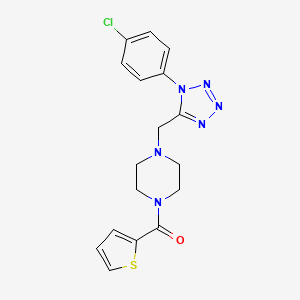

![(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2783364.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide](/img/structure/B2783365.png)

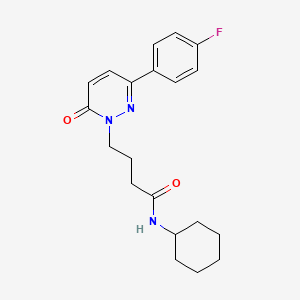
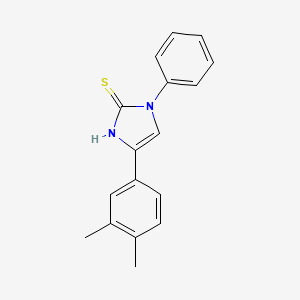
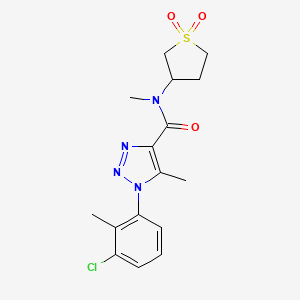
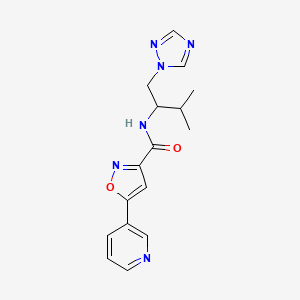
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783376.png)